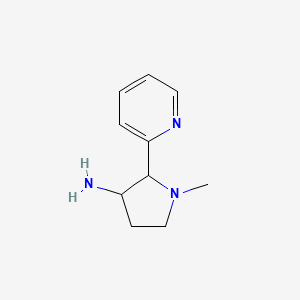

1-Methyl-2-(pyridin-2-yl)pyrrolidin-3-amine

Description

1-Methyl-2-(pyridin-2-yl)pyrrolidin-3-amine is a pyrrolidine derivative featuring a methyl group at position 1, a pyridin-2-yl substituent at position 2, and an amine group at position 3. This scaffold is notable in medicinal chemistry due to the versatility of pyrrolidine rings and pyridine moieties in modulating biological activity. The compound’s synthesis and commercial availability have been discontinued, as noted in product catalogs .

Properties

Molecular Formula |

C10H15N3 |

|---|---|

Molecular Weight |

177.25 g/mol |

IUPAC Name |

1-methyl-2-pyridin-2-ylpyrrolidin-3-amine |

InChI |

InChI=1S/C10H15N3/c1-13-7-5-8(11)10(13)9-4-2-3-6-12-9/h2-4,6,8,10H,5,7,11H2,1H3 |

InChI Key |

FPMUTVNLOQEWSA-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(C1C2=CC=CC=N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 1-Methyl-2-(pyridin-2-yl)pyrrolidin-3-amine involves nucleophilic substitution reactions where pyrrolidine derivatives react with pyridine-containing electrophiles.

-

One well-documented method includes the reaction of pyrrolidine with 2-bromo-1-(pyridin-2-yl)ethanone under basic conditions, typically using potassium carbonate as the base and acetonitrile as the solvent. The reaction mixture is refluxed for several hours to facilitate substitution, followed by purification via column chromatography to isolate the pure product.

$$

\text{Pyrrolidine} + \text{2-bromo-1-(pyridin-2-yl)ethanone} \xrightarrow[\text{Acetonitrile}]{\text{K}2\text{CO}3, \text{reflux}} \text{this compound}

$$ -

Alternative synthetic routes involve palladium- or copper-catalyzed coupling reactions between pyridinyl-ethylamine intermediates and methyl-pyrrolidinone derivatives. For example, using copper(I) bromide as a catalyst, cesium carbonate as the base, and dimethyl sulfoxide as the solvent at 35°C for 48 hours can yield the target compound with moderate efficiency (~17.9% yield). The reaction requires an inert atmosphere to prevent oxidation and careful control of catalyst loading (0.05–0.1 equivalents) to optimize yield.

Industrial and Scalable Synthesis

Industrial synthesis often parallels laboratory methods but incorporates process intensification techniques:

Continuous Flow Reactors: These enable better control over reaction parameters such as temperature and mixing, improving yield and reproducibility.

Automated Synthesis Platforms: Automation allows for high-throughput optimization of reaction conditions, including solvent choice, catalyst loading, and reaction time, which are critical for scalability.

Optimization Parameters: Temperature, pressure, and solvent polarity are adjusted to maximize product yield and purity while minimizing by-products.

Reduction and Functional Group Transformations

In some synthetic sequences, intermediates bearing nitrile or amide groups on the pyridine ring are converted to the target amine via reduction:

Catalytic Hydrogenation: Raney Nickel catalysts are commonly used for hydrogenation of nitriles or amides to corresponding amines. Hydrazine hydrate as a hydrogen source has been reported to improve efficiency.

Amide Dehydration: Phosphorus oxychloride can be used to dehydrate primary amides to nitriles, which can then be reduced to amines.

Purification and Characterization

Purification: Column chromatography using silica gel is standard for laboratory-scale purification. For industrial scale, crystallization or preparative HPLC may be employed.

-

Technique Purpose Typical Observations Nuclear Magnetic Resonance (NMR) Structural confirmation Pyridine protons as doublets (~δ 8.8–9.0 ppm), methyl groups as singlets (~δ 2.3–2.5 ppm) High-Performance Liquid Chromatography (HPLC) Purity assessment Purity >95% using reverse-phase C18 column with UV detection at 254 nm High-Resolution Mass Spectrometry (HRMS) Molecular weight confirmation Molecular ion peak [M+H]+ at m/z 215

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Yield Range | Scale | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | Pyrrolidine, 2-bromo-1-(pyridin-2-yl)ethanone, K2CO3, acetonitrile, reflux | Moderate | Lab scale | Requires purification by chromatography |

| Catalytic coupling | Pyridinyl-ethylamine, methyl-pyrrolidinone, CuBr, Cs2CO3, DMSO, 35°C, 48h | ~17.9% | Lab scale | Inert atmosphere needed, catalyst optimization |

| Catalytic hydrogenation | Raney Nickel, hydrazine hydrate or H2, reduction of nitriles/amides | Good | Lab/industrial | Used in multi-step syntheses |

| Industrial continuous flow | Similar reagents, optimized parameters | Improved | Industrial scale | Enhanced efficiency and reproducibility |

Chemical Reactions Analysis

1-Methyl-2-(pyridin-2-yl)pyrrolidin-3-amine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidin-2-one derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

1-Methyl-2-(pyridin-2-yl)pyrrolidin-3-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism by which 1-Methyl-2-(pyridin-2-yl)pyrrolidin-3-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can participate in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects :

- Electron-Withdrawing Groups (e.g., CF₃, Cl) : Compounds like (S)-1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine exhibit increased metabolic stability and lipophilicity, favoring blood-brain barrier penetration .

- Aromatic Hybrids : Bipyridine-pyrrolidine hybrids (e.g., 6-[(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]-N-(pyridin-2-yl)pyridin-3-amine ) leverage dual aromatic systems for enhanced receptor binding .

- Schiff Base Derivatives : N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine demonstrates metal-chelating properties, enhancing antimicrobial efficacy when complexed with Co(II)/Cu(II) .

Biological Activity: TRPV1 Antagonism: Pyrrolidin-3-amine derivatives are prominent in TRPV1 antagonist design, targeting pain and inflammation pathways . Antimicrobial Potential: Structural analogs with metal-binding capabilities (e.g., Schiff bases) show broad-spectrum antimicrobial activity .

Biological Activity

1-Methyl-2-(pyridin-2-yl)pyrrolidin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the central nervous system (CNS). This article reviews the biological activity of this compound, supported by data from various studies, including case studies and research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a methyl group and a pyridine moiety. Its molecular formula is CHN, with a molecular weight of approximately 178.24 g/mol. The structural configuration suggests possible interactions with various biological targets, particularly neurotransmitter receptors involved in CNS functions.

Neurotransmitter Modulation

Research indicates that this compound may function as a neurotransmitter modulator , interacting with serotonin and dopamine receptors. These interactions are crucial for regulating mood, cognition, and motor functions. Compounds with similar structures have demonstrated efficacy in modulating these neurotransmitter systems, suggesting that this compound may exhibit comparable activities.

Analgesic Properties

Some analogs of this compound have shown potential analgesic effects. Studies indicate that compounds possessing similar pyridine-pyrrolidine structures can act as effective pain relievers by targeting specific pathways in the CNS. The analgesic activity is particularly relevant in developing treatments for chronic pain conditions.

Antibacterial and Antitumor Activities

Preliminary studies have suggested that derivatives of this compound may possess antibacterial properties. For instance, pyrrole derivatives have been reported to exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus . Furthermore, compounds within the same structural family have been investigated for their antitumor potential, particularly in targeting cancer cell proliferation pathways .

Study on CNS Activity

A study focused on the CNS activity of similar compounds revealed that modifications to the pyridine ring significantly influenced receptor affinity and selectivity. For instance, replacing certain substituents led to enhanced binding to serotonin receptors, indicating a promising therapeutic profile for mood disorders .

Antibacterial Efficacy

In another investigation, pyrrole derivatives were evaluated for their antibacterial efficacy against various pathogens. The results showed that certain modifications improved their minimum inhibitory concentration (MIC) values significantly compared to standard antibiotics like ciprofloxacin . This suggests that this compound could be optimized for enhanced antibacterial activity.

Structure-Activity Relationships (SAR)

Research has established several structure-activity relationships for pyridine and pyrrolidine derivatives. The presence of specific functional groups has been correlated with increased potency against biological targets. For example, the introduction of electron-withdrawing groups on the pyridine ring has been shown to enhance receptor binding affinity .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest favorable metabolic stability and bioavailability profiles compared to other compounds in its class .

Summary Table of Biological Activities

Q & A

Q. Advanced

- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases achieves baseline separation of enantiomers .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester prodrugs of one enantiomer .

- Crystallization-induced asymmetric transformation : Exploiting differential solubility of diastereomeric salts (e.g., with tartaric acid) .

How can computational methods predict the target interactions of this compound?

Advanced

Molecular docking (AutoDock Vina) and MD simulations assess binding stability to bacterial enzymes (e.g., DNA gyrase). MOE-derived QSAR models prioritize derivatives with favorable electrostatic and van der Waals interactions . Machine learning tools (e.g., LabMate.AI ) optimize reaction conditions for synthesizing high-activity candidates .

What are the key challenges in purifying this compound?

Q. Basic

- Polarity : The amine group necessitates ion-pair chromatography (e.g., using TFA as a modifier) for HPLC purification .

- Hydroscopicity : Storage under inert atmosphere (N₂) prevents degradation .

How can derivatives be designed to optimize Log P and SMR for enhanced activity?

Q. Advanced

- Log P modulation : Introduce halogens (e.g., F, Cl) or alkyl chains to fine-tune hydrophobicity .

- SMR optimization : Replace bulky groups (e.g., tert-butyl) with compact substituents (e.g., cyclopropyl) to reduce steric hindrance .

- Fragment-based design : Use X-ray co-crystal structures to guide substitutions at key binding pockets .

What are best practices for analyzing enantiomeric excess (ee) in chiral pyrrolidines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.